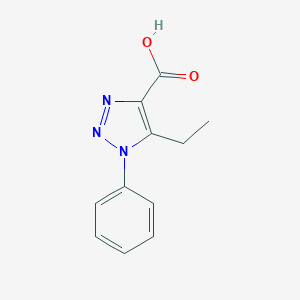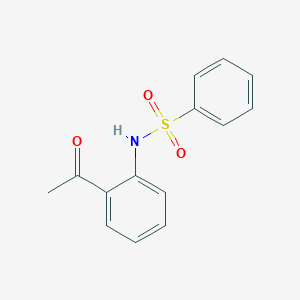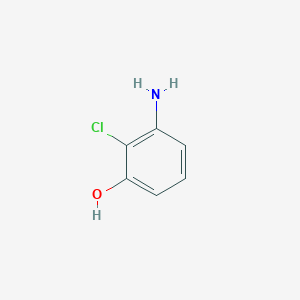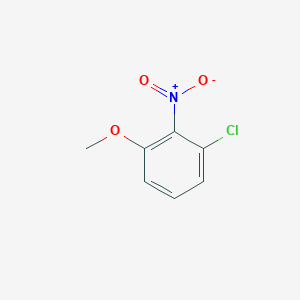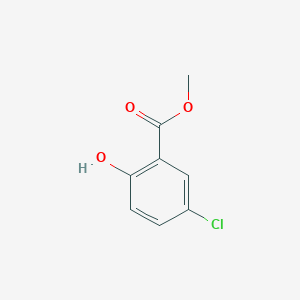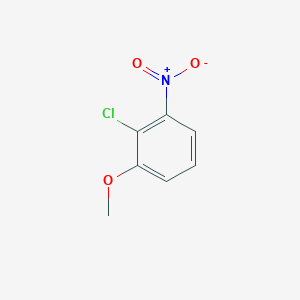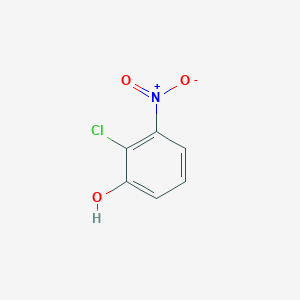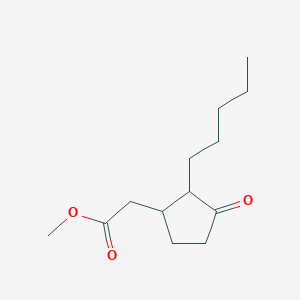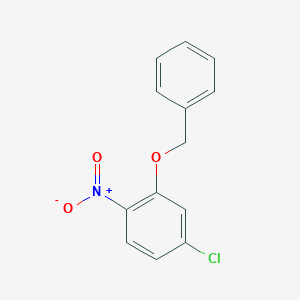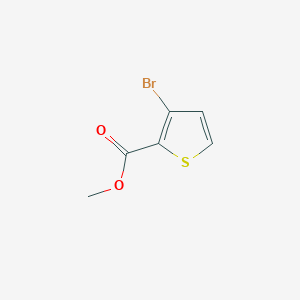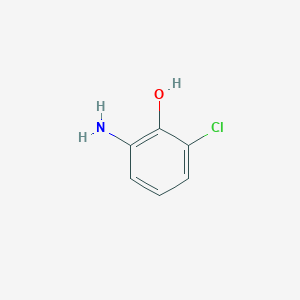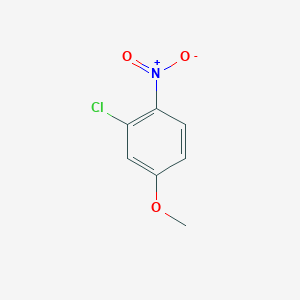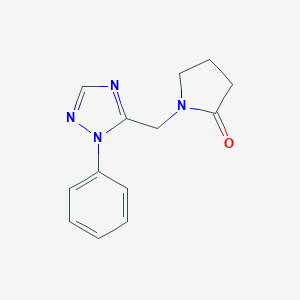
1-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinone is a chemical compound that has gained significant attention in the field of scientific research. It is a white crystalline powder that is soluble in water and used in various laboratory experiments.
Mécanisme D'action
The mechanism of action of 1-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinone is not well understood. However, it is believed to work by inhibiting the growth of microorganisms by disrupting their cellular processes. It has also been shown to have an effect on the immune system, although the exact mechanism is not known.
Effets Biochimiques Et Physiologiques
1-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinone has been shown to have several biochemical and physiological effects. It has been shown to have antibacterial and antifungal properties, and it has also been shown to have an effect on the immune system. Additionally, it has been shown to have an effect on the central nervous system, although the exact mechanism is not known.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinone in lab experiments is that it is readily available and relatively inexpensive. Additionally, it has been extensively studied, and several methods have been developed for its preparation. However, one of the limitations of using this compound is that its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of 1-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinone. One area of research is the development of new drugs based on this compound for the treatment of various diseases. Another area of research is the study of its potential as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to understand its mechanism of action and its effects on the central nervous system.
Méthodes De Synthèse
The synthesis of 1-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinone involves the reaction between 1-phenyl-1H-1,2,4-triazole-5-methanol and 2-pyrrolidinone. The reaction is carried out in the presence of a catalyst and under specific conditions to obtain the desired product. The synthesis of this compound has been extensively studied, and several methods have been developed for its preparation.
Applications De Recherche Scientifique
1-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinone has been used in various scientific research applications. It has been studied for its potential as an antifungal and antibacterial agent. It has also been used in the development of new drugs for the treatment of various diseases. Additionally, it has been studied for its potential as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
95356-55-1 |
|---|---|
Nom du produit |
1-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinone |
Formule moléculaire |
C13H14N4O |
Poids moléculaire |
242.28 g/mol |
Nom IUPAC |
1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H14N4O/c18-13-7-4-8-16(13)9-12-14-10-15-17(12)11-5-2-1-3-6-11/h1-3,5-6,10H,4,7-9H2 |
Clé InChI |
VQUHWQZLHDKXLR-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)CC2=NC=NN2C3=CC=CC=C3 |
SMILES canonique |
C1CC(=O)N(C1)CC2=NC=NN2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl naphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B183041.png)
